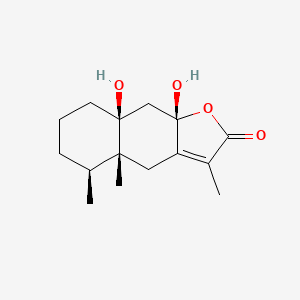
8b,10b-Dihydroxyeremophilenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8b,10b-Dihydroxyeremophilenolide is a naturally occurring sesquiterpene lactone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8b,10b-Dihydroxyeremophilenolide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 8b,10b-Dihydroxyeremophilenolide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acids, and bases.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 8b,10b-Dihydroxyeremophilenolide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Eremophilone: Another sesquiterpene lactone with similar structural features.
Costunolide: Known for its anti-inflammatory and anticancer properties.
Parthenolide: Widely studied for its potential therapeutic applications.
Comparison: 8b,10b-Dihydroxyeremophilenolide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other sesquiterpene lactones. Its dual hydroxyl groups at the 8b and 10b positions make it particularly interesting for further research and potential therapeutic applications .
Propiedades
Número CAS |
130430-98-7 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(4aR,5S,8aS,9aS)-8a,9a-dihydroxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-5-4-6-14(17)8-15(18)11(7-13(9,14)3)10(2)12(16)19-15/h9,17-18H,4-8H2,1-3H3/t9-,13+,14-,15-/m0/s1 |
Clave InChI |
DUSIVVSRERWIKR-FLCCKXIQSA-N |
SMILES isomérico |
C[C@H]1CCC[C@]2([C@@]1(CC3=C(C(=O)O[C@]3(C2)O)C)C)O |
SMILES canónico |
CC1CCCC2(C1(CC3=C(C(=O)OC3(C2)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















